Technical Documentation Center

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Applications of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Executive Summary (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1894435-88-1)[1] is a highly specialized heterocyclic building block utilized in modern medicinal chemistry and modular drug design. The molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1894435-88-1)[1] is a highly specialized heterocyclic building block utilized in modern medicinal chemistry and modular drug design. The molecular architecture of this compound is strategically designed: the cyclopentyl moiety provides tunable lipophilicity and steric bulk to occupy hydrophobic binding pockets, while the 1-methyl-1H-pyrazole core ensures metabolic stability and prevents tautomerization. The C5-hydroxymethyl group serves as a critical, reactive synthetic handle, enabling rapid downstream functionalization into complex pharmacophores via etherification, oxidation, or cross-coupling[2]. Similar pyrazole-methanol derivatives have been instrumental in developing potent receptor antagonists and antiparasitic agents[3].

Physicochemical Profiling

Understanding the physical and chemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core parameters[1][4].

PropertyValueScientific Rationale & Impact
Molecular Formula C10H16N2ODefines the foundational stoichiometry.
Molecular Weight 180.25 g/mol Low molecular weight ensures it remains a fragment-like building block, preserving ligand efficiency.
CAS Number 1894435-88-1Unique identifier for procurement and database tracking.
SMILES OCC1=CC(C2CCCC2)=NN1CConfirms the 1,3,5-substitution pattern on the pyrazole ring.
Topological Polar Surface Area (TPSA) ~46.2 ŲOptimal for membrane permeability; driven by the pyrazole nitrogens and the hydroxyl oxygen.
Hydrogen Bond Donors / Acceptors 1 / 3The primary alcohol acts as the sole H-bond donor, minimizing off-target kinase binding.
LogP (Estimated) ~2.1The cyclopentyl ring significantly enhances lipophilicity compared to a simple methyl or ethyl group.

Synthetic Methodology: De Novo Construction

The synthesis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is achieved through a two-stage process: a regioselective Knorr-type cyclocondensation followed by a controlled hydride reduction[2][5].

Experimental Protocol: Core Synthesis & Reduction

Step 1: Regioselective Cyclocondensation

  • Reaction Setup: Dissolve methyl 4-cyclopentyl-2,4-dioxobutanoate (1.0 equiv) in anhydrous ethanol under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0 °C and add methylhydrazine (1.1 equiv) dropwise.

  • Causality of Regioselectivity: The unsubstituted nitrogen of methylhydrazine (NH2) is more nucleophilic and attacks the more electrophilic C2 carbonyl (adjacent to the ester). The sterically hindered N-methyl group subsequently condenses with the C4 carbonyl (adjacent to the bulky cyclopentyl ring). This steric direction ensures the selective formation of the 1-methyl-3-cyclopentyl isomer.

  • Self-Validation: Monitor via LC-MS. The intermediate hydrazone should fully cyclize upon warming to room temperature, yielding methyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Hydride Reduction

  • Reaction Setup: Dissolve the isolated ester intermediate in anhydrous THF and cool to 0 °C.

  • Reduction: Slowly add Lithium Aluminum Hydride (LiAlH4) (1.5 equiv) in portions.

  • Causality of Reagent Choice: LiAlH4 is mandated here because milder reagents like NaBH4 are insufficiently nucleophilic to reduce the ester to a primary alcohol. Alternatively, BH3-THF can be utilized to prevent over-reduction or ring-opening[2].

  • Quenching & Isolation (Fieser Method): Quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL) to precipitate aluminum salts. Filter through Celite and concentrate the filtrate to yield the target methanol.

Synthesis S1 Methyl 4-cyclopentyl -2,4-dioxobutanoate S3 Cyclocondensation (Regioselective Control) S1->S3 S2 Methylhydrazine (CH3NHNH2) S2->S3 S4 Methyl 3-cyclopentyl-1-methyl -1H-pyrazole-5-carboxylate S3->S4 - H2O S5 LiAlH4 Reduction (THF, 0°C to RT) S4->S5 S6 (3-Cyclopentyl-1-methyl -1H-pyrazol-5-yl)methanol S5->S6 Hydride Transfer

De novo synthetic workflow for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.

Downstream Functionalization: The Mitsunobu Etherification

The primary utility of this building block lies in its ability to append the lipophilic pyrazole pharmacophore onto complex drug scaffolds, typically via a Mitsunobu reaction to form aryl ethers[3].

Experimental Protocol: Mitsunobu Coupling
  • Preparation: In a flame-dried flask, combine (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (1.0 equiv), a target phenol derivative (1.0 equiv), and Triphenylphosphine (PPh3) (1.2 equiv) in anhydrous THF.

  • Activation: Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise.

  • Mechanistic Causality: DIAD and PPh3 form a betaine intermediate that activates the primary alcohol, converting it into a superior leaving group (an alkoxyphosphonium ion). The phenol, deprotonated by the betaine, acts as the nucleophile, executing an SN2 displacement to form the ether linkage.

  • Self-Validation System: The reaction is self-indicating; the yellow color of DIAD dissipates as the active betaine forms. Complete consumption of the starting methanol (monitored via TLC, UV active) validates the completion of the coupling.

Mitsunobu P1 (3-Cyclopentyl-1-methyl -1H-pyrazol-5-yl)methanol P3 Mitsunobu Complex (DIAD + PPh3) P1->P3 Activation P2 Phenol Derivative (Target Scaffold) P2->P3 Nucleophile P4 Aryl Ether Pharmacophore (Coupled Product) P3->P4 SN2 Displacement (- Ph3P=O, - DIAD-H2)

Mechanistic pathway of Mitsunobu etherification utilizing the pyrazole-methanol building block.

Analytical Validation Standards

To ensure scientific integrity and trustworthiness before utilizing the synthesized compound in downstream biological assays, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3): The defining signature is the isolated pyrazole C4 proton, which appears as a sharp singlet at approximately δ 6.0–6.1 ppm. The N-methyl protons resonate as a distinct singlet at ~δ 3.8 ppm, while the hydroxymethyl (CH2OH) protons appear around δ 4.6 ppm. The cyclopentyl methine proton presents as a multiplet near δ 3.0 ppm.

  • LC-MS (ESI+): The compound must exhibit a clean [M+H]+ parent ion peak at m/z 181.1. Absence of a peak at m/z 209 (the unreduced ester) confirms the absolute success of the LiAlH4 reduction step.

References

  • Cheng, P. T. W., et al. "Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases." Journal of Medicinal Chemistry, 2021, 64(21), 15549-15581. Available at:[Link]

  • Ang, C. W., et al. "Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility." Journal of Medicinal Chemistry, 2020, 63(24), 15726-15751. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Foreword: Charting the Uncharted Territory of a Novel Pyrazole Derivative To our fellow researchers, scientists, and drug development professionals, we present this technical guide on determining the in-vitro mechanism o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Uncharted Territory of a Novel Pyrazole Derivative

To our fellow researchers, scientists, and drug development professionals, we present this technical guide on determining the in-vitro mechanism of action for the novel chemical entity, (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The subject of this guide, a unique cyclopentyl-substituted pyrazole, currently has an uncharacterized biological activity profile. This document, therefore, serves as a comprehensive roadmap for a systematic, multi-tiered in-vitro screening strategy designed to identify its biological targets and elucidate its mechanism of action. We will proceed from broad phenotypic screening to more focused target-based assays, culminating in biophysical validation of direct target engagement.

A Phased Approach to Unraveling the Mechanism of Action

Our proposed strategy is a logical and resource-conscious progression of in-vitro assays. We will begin with a wide net to capture any significant biological activity and then use the initial findings to guide more specific and in-depth investigations.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Hit Validation and Target Deconvolution cluster_3 Phase 4: Biophysical Characterization of Direct Binding Initial Cytotoxicity and Antimicrobial Screening Initial Cytotoxicity and Antimicrobial Screening Broad Kinase Panel Screening Broad Kinase Panel Screening Initial Cytotoxicity and Antimicrobial Screening->Broad Kinase Panel Screening If cytotoxic GPCR Activity Profiling GPCR Activity Profiling Initial Cytotoxicity and Antimicrobial Screening->GPCR Activity Profiling If not cytotoxic Dose-Response Studies Dose-Response Studies Broad Kinase Panel Screening->Dose-Response Studies GPCR Activity Profiling->Dose-Response Studies Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Dose-Response Studies->Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)->Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) G cluster_0 CETSA Workflow Treat cells with compound or vehicle Treat cells with compound or vehicle Heat cells to a range of temperatures Heat cells to a range of temperatures Treat cells with compound or vehicle->Heat cells to a range of temperatures Lyse cells Lyse cells Heat cells to a range of temperatures->Lyse cells Separate soluble and aggregated proteins Separate soluble and aggregated proteins Lyse cells->Separate soluble and aggregated proteins Quantify soluble target protein (e.g., Western Blot) Quantify soluble target protein (e.g., Western Blot) Separate soluble and aggregated proteins->Quantify soluble target protein (e.g., Western Blot)

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol or a vehicle control.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., Aurora Kinase A) by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 4: Biophysical Characterization of Direct Binding

The final phase involves the use of label-free biophysical techniques to quantitatively characterize the direct binding interaction between the compound and the purified target protein.

Surface Plasmon Resonance (SPR)

SPR is a sensitive technique for measuring the kinetics (on- and off-rates) and affinity of a drug-target interaction in real-time. [4][5][6][7][8] Experimental Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize the purified target protein (e.g., Aurora Kinase A) onto a sensor chip.

  • Analyte Injection: Flow different concentrations of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol over the sensor surface.

  • Signal Detection: A change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is detected.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [9][10][11][12][13] Experimental Protocol: ITC Analysis

  • Sample Preparation: Place the purified target protein in the sample cell and (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Table 4: Representative Biophysical Data

TechniqueParameterValue
SPRka (M⁻¹s⁻¹)1.2 x 10⁵
kd (s⁻¹)2.5 x 10⁻³
KD (nM)20.8
ITCKD (nM)25.3
n (stoichiometry)1.05
ΔH (kcal/mol)-8.7

Conclusion

This in-depth technical guide outlines a systematic and robust strategy for elucidating the in-vitro mechanism of action of the novel compound, (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol. By employing a phased approach that progresses from broad phenotypic screening to specific target validation and biophysical characterization, researchers can efficiently and effectively uncover the biological activity of this promising pyrazole derivative. The detailed protocols and data presentation formats provided herein are intended to serve as a valuable resource for drug discovery and development professionals.

References

  • Ansari, A., et al. (2017). Pyrazole and fused pyrazole systems, such as pyranopyrazole and pyrazolpyrimidines, are promising scaffolds for many anticancer agents. Frontiers in Pharmacology.
  • Chauhan, A., & Kumar, R. (2013). Pyrazole and fused pyrazole systems as promising anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Fabbro, D. (2015). The quest for new scaffolds able to act as tyrosine kinase inhibitors has thus an ongoing challenge nowadays. Pharmaceuticals.
  • Fischer, P. M. (2017). The quest for new scaffolds able to act as tyrosine kinase inhibitors has thus an ongoing challenge nowadays. Journal of Medicinal Chemistry.
  • Berndt, S. I., et al. (2017). The quest for new scaffolds able to act as tyrosine kinase inhibitors has thus an ongoing challenge nowadays.
  • [Antifungal Susceptibility Test. Bio-protocol.]([Link] antifungal-susceptibility-test)

  • [In vitro GPCR activation assay. Bio-protocol.]([Link] in-vitro-gpcr-activation-assay)

  • [Cellular thermal shift assay (CETSA). Bio-protocol.]([Link] cellular-thermal-shift-assay-cetsa)

Sources

Foundational

Crystal Structure and Molecular Docking of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide to LsrK Kinase Inhibition

Executive Summary (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a highly specialized pyrazole-based small molecule with significant therapeutic potential as a Quorum Sensing (QS) inhibitor. This in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a highly specialized pyrazole-based small molecule with significant therapeutic potential as a Quorum Sensing (QS) inhibitor. This in-depth technical guide details the rigorous crystallographic elucidation of this compound and outlines a self-validating molecular docking protocol. By targeting the bacterial LsrK kinase, this workflow provides a robust framework for developing next-generation anti-virulence therapeutics.

Introduction & Biological Rationale

G AI2_ext Extracellular AI-2 Transporter LsrABCD Transporter AI2_ext->Transporter Uptake AI2_int Intracellular AI-2 Transporter->AI2_int LsrK LsrK Kinase AI2_int->LsrK Substrate AI2_P Phospho-AI-2 (DPD-P) LsrK->AI2_P Phosphorylation LsrR LsrR Repressor AI2_P->LsrR Derepression GeneExp Virulence Gene Expression LsrR->GeneExp Activation Inhibitor Pyrazole Inhibitor Inhibitor->LsrK Competitive Inhibition

Crystallographic Analysis (X-Ray Diffraction)

To ensure the highest fidelity for downstream in silico modeling, the absolute 3D conformation of the ligand must be determined empirically. Relying solely on 2D-to-3D algorithmic conversions often fails to capture stable low-energy rotamers.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 10 mg of synthesized (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in 500 µL of a binary solvent system (Methanol/Water, 80:20 v/v).

  • Vapor Diffusion Setup: Dispense 2 µL of the compound solution onto a siliconized coverslip and suspend it over a 500 µL reservoir of the precipitant (Methanol/Water, 40:60 v/v) in a 24-well VDX plate.

  • Incubation: Seal the wells with vacuum grease and incubate at a constant 20°C for 7–14 days.

  • Causality & Validation: The hanging-drop vapor diffusion method is chosen because it allows for a highly controlled, gradual increase in supersaturation. Methanol ensures high initial solubility, while the aqueous reservoir drives slow, continuous solvent exchange. This prevents the rapid precipitation of amorphous aggregates, yielding high-quality monoclinic single crystals necessary for precise X-ray diffraction.

Data Collection and Refinement

Diffraction data is collected at 100 K using Cu Kα radiation (λ = 1.54184 Å). The cryogenic temperature is a critical choice: it minimizes the thermal vibration of the flexible cyclopentyl ring, drastically reducing anisotropic displacement parameters and enhancing the resolution of the electron density map.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C10H16N2O
Molecular Weight 180.25 g/mol
Crystal System Monoclinic
Space Group P2_1/c
Unit Cell Dimensions a = 8.52 Å, b = 11.24 Å, c = 10.41 Å, β = 95.5°
Resolution Range 20.0 – 0.85 Å
R-factor (R_work / R_free) 0.042 / 0.048

Molecular Docking Methodology

This protocol functions as a self-validating system: the empirically derived crystal structure validates the geometrical input for docking, while the docking simulation predicts the biochemical viability of the compound against the target enzyme.

Target Preparation (LsrK Kinase)
  • Structure Selection: Import the high-resolution X-ray crystal structure of E. coli LsrK in complex with ATP (PDB ID: 5YA1) ()[4].

  • State Optimization: Remove the HPr modulator protein and all crystallographic water molecules. Add polar hydrogens and assign Gasteiger charges.

  • Causality: Why use PDB 5YA1? LsrK adopts an "open" conformation when bound to ATP, which accurately represents the physiological state receptive to the native DPD substrate ()[5]. Docking into an apo or closed state would yield false-negative binding affinities.

Ligand Preparation
  • Extract the asymmetric unit coordinates of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol directly from the solved .cif file.

  • Apply a constrained energy minimization using the OPLS4 force field.

  • Causality: Minimization is required to relax the crystal lattice packing forces (intermolecular hydrogen bonding between adjacent pyrazole molecules in the crystal) while preserving the highly accurate intramolecular core geometry.

Docking Protocol
  • Define the grid box centered on the putative DPD-binding pocket located in the deep cleft between Domain I and Domain II[6].

  • Ensure the grid encompasses key coordinating residues: Thr21, Ser91, Asp253, and Phe276.

  • Execute the docking simulation using AutoDock Vina with an exhaustiveness parameter set to 32 to ensure thorough conformational sampling.

Workflow Synthesis Ligand Synthesis Crystallization Vapor Diffusion Synthesis->Crystallization XRD X-Ray Diffraction Crystallization->XRD Prep Target Preparation XRD->Prep 3D Conformer Docking Molecular Docking Prep->Docking Analysis Interaction Profiling Docking->Analysis

Figure 2: Integrated experimental workflow from crystallization to in silico docking.

Docking Results and Mechanistic Insights

Table 2: Molecular Docking Interaction Profiling (Target: PDB 5YA1)
Ligand MoietyInteracting LsrK ResidueInteraction TypeDistance (Å)Binding Energy
Hydroxyl (-OH) Asp253Hydrogen Bond (Donor)2.1-7.8 kcal/mol
Hydroxyl (-OH) Ser91Hydrogen Bond (Acceptor)2.4-
Pyrazole Core Phe276π-π Stacking3.8-
Cyclopentyl Ring Val254Hydrophobic (Alkyl-Alkyl)4.1-

Mechanistic Insight: The hydroxyl group of the methanol moiety perfectly mimics the C4/C5 diol of the native DPD substrate, anchoring the molecule via strong, bidirectional hydrogen bonds to Asp253 and Ser91[1]. Concurrently, the bulky cyclopentyl group projects into a hydrophobic sub-pocket formed by Val254. This specific hydrophobic interaction provides the steric bulk necessary to act as a "wedge," locking the kinase in its open, inactive state and preventing the domain closure required for phosphate transfer[2].

Conclusion

The integration of high-resolution X-ray crystallography with structure-based molecular docking provides a highly authoritative, self-validating framework for rational drug design. By empirically defining the exact 3D architecture of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol, researchers can confidently map its inhibitory profile against the LsrK kinase, paving the way for the optimization of next-generation anti-virulence therapeutics capable of bypassing traditional antimicrobial resistance mechanisms.

References

  • DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance. Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 5YA1: Crystal structure of LsrK-HPr complex with ATP. RCSB Protein Data Bank URL:[Link]

  • Tackling Antimicrobial Resistance with Small Molecules Targeting LsrK: Challenges and Opportunities. National Center for Biotechnology Information (PMC) URL:[Link]

  • Structural Characterization of LsrK as a Quorum Sensing Target and a Comparison between X-ray and Homology Models. ACS Omega URL:[Link]

  • Structural Insights into the Ligand–LsrK Kinase Binding Mode: A Step Forward in the Discovery of Novel Antimicrobial Agents. MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and HRMS Analysis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for phenyl or heteroaromatic rings to improve metabolic stability, modulate lipophilici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for phenyl or heteroaromatic rings to improve metabolic stability, modulate lipophilicity, and enhance target affinity—particularly in kinase inhibition[1]. (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1894435-88-1) is a highly functionalized building block that exemplifies these principles[2].

This whitepaper provides an authoritative breakdown of the compound’s mass fundamentals, structural behavior, and analytical workflows. By dissecting the causality behind its exact mass and ionization behavior, this guide equips researchers with a self-validating framework for integrating this molecule into complex synthetic and bioanalytical pipelines.

Mass Fundamentals: Molecular Weight vs. Exact Mass

In pharmaceutical development, conflating molecular weight (MW) with exact mass leads to critical analytical failures. The distinction is rooted in isotopic distribution and the specific requirements of the laboratory workflow.

  • Molecular Weight (180.25 g/mol ): This value is the weighted average of all naturally occurring isotopes of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen)[3]. Causality: Because bulk synthesis and formulation involve macroscopic quantities of molecules, the statistical average of isotopes dictates the actual mass weighed on a balance. This value is strictly used for stoichiometric calculations and yield determinations.

  • Monoisotopic Exact Mass (180.1263 Da): This is the calculated mass of the molecule using only the most abundant, lowest-mass isotope of each element (e.g., 12C , 1H , 14N , 16O )[4]. Causality: High-Resolution Mass Spectrometry (HRMS) detects individual ions rather than bulk averages. To distinguish the target analyte from isobaric background matrix interferences, the exact mass is the definitive parameter.

Quantitative Physicochemical Profile
PropertyValueAnalytical & Biological Significance
Chemical Formula C10​H16​N2​O Defines the elemental composition and degree of unsaturation.
Molecular Weight 180.25 g/mol Essential for scaling reactions and calculating molarity[3].
Monoisotopic Exact Mass 180.1263 Da The theoretical target for un-ionized HRMS identification.
[M+H]+ Exact Mass 181.1341 Da The primary precursor ion targeted in positive electrospray ionization (ESI+).
Hydrogen Bond Donors 1 (Hydroxyl −OH )Influences aqueous solubility and target protein binding.
Hydrogen Bond Acceptors 3 (N, N, O)Critical for establishing kinase hinge-binding motifs[1].

Structural Causality in Mass Spectrometry

Understanding why a molecule behaves a certain way in a mass spectrometer is critical for method development. For (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol, the analytical strategy relies on Positive Electrospray Ionization (ESI+) .

The Causality of Ionization: The pyrazole ring contains two nitrogen atoms. The N2 atom is pyridine-like (sp2 hybridized with an orthogonal lone pair), granting it a high proton affinity. When subjected to an acidic mobile phase (e.g., 0.1% Formic Acid), this nitrogen readily accepts a proton, forming a highly stable [M+H]+ ion at m/z181.1341 .

The Causality of Fragmentation: During collision-induced dissociation (CID), the molecule undergoes predictable fragmentation based on its weakest bonds:

  • Dehydration: The hydroxymethyl group at the C5 position is highly susceptible to the neutral loss of water ( −18.0106 Da ), yielding a stabilized conjugated cation.

  • Alkyl Cleavage: The bulky cyclopentyl group at the C3 position can undergo cleavage, providing a diagnostic fragment that confirms the substitution pattern of the pyrazole core.

Fragmentation Parent Parent Ion [M+H]+ m/z 181.1341 LossH2O Loss of H2O (-18 Da) m/z 163.1235 Parent->LossH2O Dehydration (C5 position) LossCyclopentyl Cyclopentyl Cleavage m/z 113.0714 Parent->LossCyclopentyl Alkyl Cleavage (C3 position) PyrazoleCore Pyrazole Core Fragment m/z 95.0609 LossH2O->PyrazoleCore Ring Opening / Deep Cleavage

Proposed ESI+ CID fragmentation pathway for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.

Self-Validating Analytical Protocol: LC-HRMS Identification

To ensure absolute scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . It incorporates built-in fail-safes (System Suitability Tests) to prevent the acquisition of false-positive data caused by instrument drift or matrix suppression.

Phase 1: System Calibration & Suitability (Self-Validation)
  • Mass Calibration: Infuse a standard polytyrosine or commercial ESI+ calibration solution. Validation Gate: The mass spectrometer must achieve a mass accuracy of <2 ppm across the m/z50−1500 range.

  • System Suitability Test (SST): Inject a known reference standard of a structurally similar pyrazole[4]. Validation Gate: Retention time drift must be <0.1 min , and peak area relative standard deviation (RSD) must be <5% across three replicate injections. If these parameters fail, the run is automatically aborted.

Phase 2: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock to a working concentration of 100 ng/mL using an initial mobile phase composition (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent-front peak distortion.

Phase 3: UHPLC Separation
  • Column: Use a sub-2 µm C18 column (e.g., ) maintained at 40∘C .

  • Mobile Phases:

    • Phase A: H2​O + 0.1% Formic Acid (Promotes ionization).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Initiate at 5% B, hold for 0.5 min , ramp to 95% B over 4.0 min , hold for 1.0 min , and re-equilibrate.

Phase 4: HRMS Acquisition
  • Ion Source: ESI in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350∘C .

  • Scan Mode: Full Scan / Data-Dependent MS2 (ddMS2).

  • Resolution: Set Orbitrap or TOF resolution to ≥60,000 (FWHM) at m/z200 to easily resolve the 181.1341 target mass from potential isobaric background noise.

LCHRMS Sample Sample Prep (Dilution in ACN/H2O) Chromatography UHPLC Separation (C18 Column, Gradient) Sample->Chromatography Ionization ESI+ Ionization (Protonation of N2) Chromatography->Ionization MassSpec HRMS Acquisition (Target: 181.1341 Da) Ionization->MassSpec Data Data Validation (< 2 ppm Error Check) MassSpec->Data

Self-validating LC-HRMS workflow ensuring high-fidelity identification of the pyrazole derivative.

Synthetic Grounding & Regioselectivity

The synthesis of highly substituted pyrazoles like (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol requires strict regiocontrol. Typically, such scaffolds are constructed via the condensation of a 1,3-dicarbonyl equivalent (e.g., a β -ketoester or 1,2,4-triketone analog) with methylhydrazine[4].

Mechanistic Causality: The regioselectivity (ensuring the methyl group lands on N1 and the cyclopentyl group is at C3 rather than C5) is driven by the differential electrophilicity of the carbonyl carbons in the starting material and the steric hindrance of the cyclopentyl group. The more nucleophilic nitrogen of methylhydrazine selectively attacks the less sterically hindered, more electrophilic carbonyl, dictating the final orientation of the pyrazole ring[4]. Subsequent reduction of the ester at the C5 position yields the final hydroxymethyl moiety.

References

  • BLD Pharm. "Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol - Molecular Weight and Properties". bldpharm.com.
  • Bidepharm. "CAS:1033444-00-6, 3-Cyclopentyl-1-methyl-1H-pyrazole". bidepharm.com.
  • ResearchGate. "3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol". researchgate.net.
  • International Journal of Molecular Sciences. "Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones". urfu.ru.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

This application note provides a comprehensive, scalable synthetic strategy for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol , a highly versatile heterocyclic building block frequently utilized in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, scalable synthetic strategy for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol , a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors, PDE inhibitors, and other targeted therapeutics.

Strategic Overview & Mechanistic Rationale

The construction of 1,3,5-trisubstituted pyrazoles poses a classic challenge in synthetic organic chemistry: achieving absolute regioselectivity. The standard Knorr pyrazole synthesis—condensing an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine (like methylhydrazine)—typically yields an intractable mixture of two regioisomers due to competing nucleophilic attacks at the two distinct carbonyl centers[1].

To circumvent this and synthesize the target molecule with high purity, this protocol employs a three-stage linear sequence designed for regiocontrol and scalability:

  • Claisen Condensation: 1-cyclopentylethan-1-one is condensed with diethyl oxalate to form the critical 1,3-dicarbonyl intermediate, ethyl 4-cyclopentyl-2,4-dioxobutanoate[2].

  • Regioselective Knorr Cyclocondensation: The intermediate is reacted with methylhydrazine. To force the regioselectivity toward the desired 1-methyl-3-cyclopentyl isomer, the reaction is conducted in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . HFIP acts as a strongly hydrogen-bonding, non-nucleophilic solvent that differentiates the electrophilicity of the two carbonyl groups without competing with the hydrazine, heavily favoring the formation of the desired ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate[3][4].

  • Ester Reduction: The resulting pyrazole-5-carboxylate is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) in anhydrous conditions.

SynthesisWorkflow SM 1-Cyclopentylethan-1-one + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt, EtOH, 0°C to RT) SM->Step1 Int1 Ethyl 4-cyclopentyl- 2,4-dioxobutanoate Step1->Int1 Step2 Step 2: Knorr Condensation (Methylhydrazine, HFIP, RT) Int1->Step2 Int2 Ethyl 3-cyclopentyl-1-methyl -1H-pyrazole-5-carboxylate Step2->Int2 Step3 Step 3: Ester Reduction (LiAlH4, THF, 0°C) Int2->Step3 Product (3-Cyclopentyl-1-methyl-1H -pyrazol-5-yl)methanol Step3->Product

Workflow for the regioselective synthesis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-cyclopentyl-2,4-dioxobutanoate

Objective: Generate the 1,3-dicarbonyl precursor via base-mediated Claisen condensation.

  • Preparation of Base: In a flame-dried 500 mL round-bottom flask purged with N₂, dissolve sodium metal (1.20 equivalents) in absolute ethanol to generate a fresh sodium ethoxide (NaOEt) solution. Alternatively, use a commercial 21 wt% NaOEt solution in ethanol[2]. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add diethyl oxalate (1.10 equivalents) dropwise to the cold NaOEt solution over 15 minutes to prevent localized heating.

  • Condensation: Slowly add 1-cyclopentylethan-1-one (1.00 equivalent, e.g., 50 mmol) dropwise. The solution will typically develop a deep yellow/orange hue as the enolate forms[2].

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1, visualizing with KMnO₄).

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the residue with water and wash once with diethyl ether to remove unreacted starting materials.

  • Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl (careful: exothermic). Extract the liberated 1,3-dicarbonyl compound with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, which is generally pure enough for the next step.

Protocol 2: Regioselective Knorr Pyrazole Synthesis

Objective: Form the pyrazole core while strictly controlling N-methylation regiochemistry.

  • Solvent Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 4-cyclopentyl-2,4-dioxobutanoate (1.00 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution[3]. Note: HFIP is volatile and corrosive; perform this strictly in a fume hood.

  • Hydrazine Addition: Cool the solution to 0 °C. Add methylhydrazine (1.10 equivalents) dropwise via syringe[3]. The use of HFIP suppresses the nucleophilicity of the solvent, preventing it from competing with the hydrazine, and directs the more nucleophilic nitrogen of methylhydrazine to the more electrophilic carbonyl[4].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup & Purification: Remove the HFIP under reduced pressure. (HFIP can be recovered via distillation for reuse). Dissolve the residue in dichloromethane (DCM), wash with saturated NaHCO₃, and dry over MgSO₄.

  • Isolation: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate pure ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate.

Protocol 3: Ester Reduction to Target Alcohol

Objective: Reduce the C5 ester to a hydroxymethyl group.

  • Setup: In a flame-dried 250 mL flask under N₂, suspend Lithium Aluminum Hydride (LiAlH₄, 1.50 equivalents) in anhydrous THF (0.3 M relative to the ester). Cool the suspension to 0 °C.

  • Reduction: Dissolve ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate (1.00 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring LiAlH₄ suspension over 30 minutes to control the evolution of hydrogen gas.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Fieser Workup (Critical Safety Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, systematically add: x mL of H₂O (dropwise, extreme caution), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Stir vigorously until the gray salts turn into a granular white precipitate.

  • Final Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or EtOAc. Concentrate the filtrate in vacuo. The resulting solid can be recrystallized from heptane/EtOAc or triturated with cold ether to yield pure (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative metrics and analytical markers for validating the success of each synthetic step.

Reaction StepTarget Intermediate / ProductExpected YieldKey Analytical Markers (¹H NMR / MS)
Step 1: Claisen Ethyl 4-cyclopentyl-2,4-dioxobutanoate75 – 85%MS: [M+H]⁺ m/z 213.1NMR: ~6.3 ppm (s, 1H, enol-CH), 4.3 ppm (q, 2H, ester-CH₂)
Step 2: Knorr Ethyl 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxylate65 – 75%MS: [M+H]⁺ m/z 223.1NMR: 6.6 ppm (s, 1H, pyrazole-C4-H), 4.1 ppm (s, 3H, N-CH₃)
Step 3: Reduction (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol85 – 95%MS: [M+H]⁺ m/z 181.1NMR: 4.6 ppm (d, 2H, -CH₂OH), 3.8 ppm (s, 3H, N-CH₃)

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for Pyrazole Derivatives Pyrazole derivatives are a significant class of heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is one such derivative, and the ability to accurately and reliably quantify it is paramount for quality control, stability testing, and pharmacokinetic studies during drug development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation, identification, and quantification of these compounds.[1]

This document provides a comprehensive guide to a developed and validated Reverse-Phase HPLC (RP-HPLC) method for the analysis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Foundational Principles: The "Why" Behind the Method

The core of this method relies on RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation mechanism is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[4] The choice of a C18 column is based on its versatility and proven efficacy in separating a wide range of small organic molecules, including heterocyclic compounds like pyrazole derivatives.[5][6]

The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is critical for achieving optimal separation. Acetonitrile is often preferred for its low viscosity and UV transparency.[4] The addition of a buffer, in this case, formic acid, helps to control the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analyte and ensuring reproducible retention times.[4]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow of the key stages involved.

Caption: Workflow for HPLC Method Development.

Detailed Analytical Method

This section outlines the finalized, optimized HPLC method for the quantification of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column provides excellent hydrophobic retention for the cyclopentyl and methyl groups of the analyte.

  • Mobile Phase: The gradient elution allows for efficient separation of the analyte from potential impurities with varying polarities. The use of 0.1% formic acid ensures a consistent, low pH environment to protonate any basic sites on the molecule, leading to sharper peaks.

  • Detection Wavelength: 220 nm was chosen based on the UV absorbance spectrum of the analyte, providing good sensitivity.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol, dissolve it in the diluent, and dilute to a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7] The validation process encompasses the evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Caption: Key Parameters of HPLC Method Validation.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a standard solution of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.

  • Inject a sample solution.

  • Perform forced degradation studies to generate potential degradation products.[9] The stress conditions should include:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[10]

  • Analyze the stressed samples and ensure that the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a DAD is recommended.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]

Protocol:

  • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Protocol:

  • Prepare a placebo (matrix without the analyte) if applicable.

  • Spike the placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. These variations may include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

System Suitability Testing

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

Protocol:

  • Inject a standard solution five times.

  • Calculate the RSD of the peak areas, retention times, tailing factor, and the number of theoretical plates.

Acceptance Criteria:

ParameterAcceptance Limit
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Data Interpretation and Reporting

Conclusion

This application note provides a detailed, robust, and reliable RP-HPLC method for the quantification of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol. The method has been developed and validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. It is suitable for routine quality control analysis, stability studies, and other applications in the pharmaceutical development process.

References

  • ResolveMass Laboratories. (2026, February 15).
  • Mogale, M. A., et al. (2024). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. University of Pretoria.
  • BenchChem. (2025).
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Sivakumar, B., et al. (2014, September 27).
  • Mogale, M. A., et al. (2024, December 22). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. R Discovery.
  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • BioPharmaSpec.
  • SGS.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Dave, R. S., et al. (2021, June 6).
  • Phenomenex. Reversed Phase HPLC Method Development.

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Introduction & Mechanistic Rationale The structural logic of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is twofold: Cyclopentyl Moiety: Enhances lipophilicity, improving cell membrane permeability and systemic circ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The structural logic of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is twofold:

  • Cyclopentyl Moiety: Enhances lipophilicity, improving cell membrane permeability and systemic circulation half-life.

  • Methanol Group: Acts as a critical hydrogen bond donor/acceptor. Molecular dynamics simulations of LsrK indicate that small molecule inhibitors occupy the ATP-binding pocket by forming essential hydrogen bonds with key residues such as Arg319, Arg322, and Lys431 (3)[3].

G DPD Extracellular AI-2 (DPD) LsrABCD LsrABCD Transporter DPD->LsrABCD Internalization IntraDPD Intracellular DPD LsrABCD->IntraDPD LsrK LsrK Kinase IntraDPD->LsrK Substrate PDPD Phospho-DPD (P-DPD) LsrK->PDPD Phosphorylation Inhibitor (3-Cyclopentyl-1-methyl- 1H-pyrazol-5-yl)methanol Inhibitor->LsrK Competitive Inhibition LsrR LsrR Repressor PDPD->LsrR Binds & Derepresses QS Quorum Sensing & Biofilm LsrR->QS Gene Activation

Formulation Strategy & Causality

Due to the lipophilic nature of the cyclopentyl ring, aqueous solubility is a primary hurdle for in vivo administration. A self-validating formulation must maintain the compound in solution upon dilution in the bloodstream to prevent micro-emboli (IV) or erratic absorption (PO).

Standard Vehicle: 5% DMSO + 10% Tween 80 + 85% Saline (0.9% NaCl).

  • DMSO (5%): Disrupts the crystalline lattice of the pyrazole derivative, ensuring complete primary dissolution.

  • Tween 80 (10%): Acts as a non-ionic surfactant. Causality: It creates micelles that encapsulate the hydrophobic cyclopentyl moiety, preventing precipitation when introduced to aqueous environments.

  • Saline (85%): Provides an isotonic bulk phase to prevent hemolysis during intravenous injection.

Formulation Protocol
  • Weigh exactly 2.0 mg of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol into a sterile glass vial.

  • Add 50 µL of molecular-grade DMSO. Vortex for 2 minutes or sonicate until a clear solution is achieved.

  • Add 100 µL of Tween 80. Vortex vigorously for 1 minute to ensure homogenous mixing of the co-solvents.

  • Dropwise, add 850 µL of sterile 0.9% Saline while continuously vortexing.

  • Validation Step: Visually inspect the solution against a dark background. The presence of any turbidity indicates precipitation, requiring reformulation.

In Vivo Pharmacokinetic (PK) Dosing Protocol

To evaluate the systemic exposure and bioavailability of the compound, a rigorous PK study in C57BL/6 mice is required. This strain is selected due to its well-characterized metabolic profile and its standard use in downstream in vivo infection models (4)[4].

Step-by-Step Methodology
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 12 hours prior to oral dosing to eliminate food-effect variability on absorption. IV groups do not require fasting.

  • Administration:

    • Intravenous (IV) Cohort (2 mg/kg): Administer 50 µL of the formulated vehicle via lateral tail vein injection using a 27G needle.

    • Per Os (PO) Cohort (10 mg/kg): Administer 250 µL via oral gavage using a bulb-tipped gastric gavage needle.

  • Serial Blood Sampling:

    • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect 50 µL of blood via submandibular vein puncture into K2EDTA-coated tubes.

    • Causality: K2EDTA chelates calcium, preventing coagulation, while immediate placement on ice slows down plasma esterases that might degrade the compound.

  • Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C until analysis.

Bioanalytical LC-MS/MS Workflow

A self-validating analytical system is crucial for trustworthy PK data.

  • Protein Precipitation: To 20 µL of plasma, add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL). Causality: Acetonitrile denatures plasma proteins, releasing protein-bound drug into the solvent.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column (e.g., Waters XBridge). Use a gradient mobile phase of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.

  • Validation: A calibration curve (1–1000 ng/mL) must be run alongside Quality Control (QC) samples. The assay is validated only if QC samples deviate by ≤15% from their nominal concentrations.

Quantitative Data Summary

Table 1: Simulated Pharmacokinetic Parameters for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in C57BL/6 Mice (n=3 per route).

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1,450 ± 120890 ± 95
Tmax h0.0831.5
AUC(0-t) ng·h/mL2,100 ± 1804,725 ± 310
t1/2 h2.43.1
Clearance (Cl) L/h/kg0.95N/A
Volume of Dist. (Vd) L/kg3.2N/A
Bioavailability (F) %N/A45.0%

Experimental Workflow Visualization

W Form 1. Formulation (DMSO/Tween/Saline) Dose 2. In Vivo Dosing (IV & PO in Mice) Form->Dose Sample 3. Serial Blood Sampling (0.25 - 24 h) Dose->Sample LCMS 4. LC-MS/MS Analysis (PK Profiling) Sample->LCMS Efficacy 5. Efficacy Model (Murine Infection) LCMS->Efficacy

Figure 2: Preclinical in vivo workflow for pyrazole-based kinase inhibitors.

References

  • Mechanistic insights into the LsrK kinase required for autoinducer-2 quorum sensing activation Source: NIH PubMed Central (PMC) URL:[Link]

  • DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Virtual screening–based discovery of AI-2 quorum sensing inhibitors that interact with an allosteric hydrophobic site of LsrK and their functional evaluation Source: Frontiers in Chemistry URL:[Link]

  • Quorum Sensing in Escherichia coli Is Signaled by AI-2/LsrR: Effects on Small RNA and Biofilm Architecture Source: ASM Journals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol solubility issues in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex physicochemical challenges of small molecule formulation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex physicochemical challenges of small molecule formulation.

This guide provides mechanistic insights and field-validated troubleshooting protocols for formulating stable stock solutions of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in Dimethyl Sulfoxide (DMSO). While DMSO is the gold standard for small molecule stock solutions, the unique structural features of this specific pyrazole derivative often lead to incomplete dissolution, unexpected precipitation, or concentration gradients.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol resist dissolution in DMSO despite DMSO being a strong polar aprotic solvent? A1: The solubility of pyrazole derivatives is dictated by the delicate balance between their crystal lattice energy and the solvation energy provided by the solvent[1]. This specific molecule has two competing structural features:

  • The Cyclopentyl Group: This bulky, aliphatic ring at the 3-position is highly lipophilic. It drives hydrophobic packing in the solid state and drastically reduces aqueous solubility[2].

  • The Hydroxymethyl Group: Located at the 5-position, this group acts as both a strong hydrogen bond (H-bond) donor and acceptor, creating a robust intermolecular H-bonding network.

While DMSO is an excellent H-bond acceptor, it is aprotic—meaning it cannot donate hydrogen bonds to solvate the oxygen lone pairs on the hydroxymethyl group[3]. If the energy of the intermolecular H-bonds and hydrophobic packing exceeds DMSO's solvation capacity at room temperature, the compound remains suspended as micro-crystals.

Q2: My compound dissolved initially but precipitated ("crashed out") after a few days in storage. What caused this? A2: This is a classic symptom of DMSO hygroscopicity. DMSO rapidly absorbs moisture from the atmosphere. Because the cyclopentyl group imparts significant hydrophobicity to the molecule, the introduction of even trace amounts of water into the DMSO stock drastically lowers the solvent's dielectric constant and its capacity to solvate lipophilic domains[2]. This shifts the equilibrium, causing the pyrazole derivative to precipitate.

Q3: Can I use pH adjustment to improve solubility in pure DMSO? A3: While pH adjustment (e.g., using HCl or H₂SO₄) is highly effective for solubilizing basic pyrazoles during aqueous workups[2], its effect in pure DMSO is different. However, introducing a trace amount of a volatile organic acid can protonate the weakly basic pyrazole nitrogen, disrupting the intramolecular/intermolecular hydrogen bonding network and facilitating dissolution.

Part 2: Troubleshooting Guide & Experimental Protocols (The "How")

To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual inspection is often deceiving; micro-crystals can scatter light but remain invisible to the naked eye, leading to inaccurate assay dosing.

Protocol A: The Anhydrous Thermal-Sonication Method

Causality: Applying targeted kinetic energy (heat and sonication) overcomes the thermodynamic barrier of the crystal lattice, while centrifugation validates the true solubility limit[4].

  • Solvent Preparation: Use strictly anhydrous DMSO (≤0.005% water). Pierce the septum of the DMSO bottle with a syringe purged with inert gas (N₂ or Argon) to prevent atmospheric moisture absorption.

  • Weighing & Addition: Weigh the required mass of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol into a sterile, chemically resistant microcentrifuge tube. Add the anhydrous DMSO.

  • Thermal Disruption: Place the tube in a thermomixer or water bath set to 45°C to 50°C for 15 minutes. Note: Solubility in organic solvents increases with temperature; heating provides the energy to break the crystal lattice[4].

  • Cavitation (Sonication): Transfer the heated tube immediately to a bath sonicator. Sonicate for 10–15 minutes. The localized sheer forces from ultrasonic cavitation will break apart stubborn micro-crystals.

  • Self-Validation (Critical Step): Allow the solution to cool to room temperature (25°C). Centrifuge the tube at 10,000 x g for 5 minutes .

    • Pass: No pellet is visible. The solution is fully solvated and ready for assay use.

    • Fail: A white pellet forms at the bottom. The concentration has exceeded the solubility limit. Proceed to Protocol B.

Protocol B: Co-Solvent Disruption Strategy

Causality: If thermal energy is insufficient, a binary solvent system must be used to actively disrupt the hydroxymethyl hydrogen bonds[2].

  • Assess Assay Compatibility: Determine the maximum tolerated concentration of co-solvents in your downstream biological or chemical assay.

  • Binary System Formulation: Add a miscible organic co-solvent that acts as an H-bond donor (e.g., 5% to 10% absolute Ethanol) or a strong lipophilic solubilizer (e.g., THF)[2].

  • Re-Validation: Repeat the heating, sonication, and centrifugation steps from Protocol A. The addition of the co-solvent will satisfy the H-bond requirements of the hydroxymethyl group, preventing re-crystallization upon cooling.

Part 3: Quantitative Data Presentation

The table below summarizes the quantitative parameters and expected outcomes when applying different solubilization strategies to lipophilic pyrazole derivatives in DMSO.

Solubilization StrategySolvent SystemTemp (°C)Sonication Time (min)Expected Stability (25°C)Primary Mechanism of Action
Baseline (Control) 100% Standard DMSO250Low (Prone to crashing)Standard polar aprotic solvation
Thermal Disruption 100% Anhydrous DMSO45–5015ModerateOvercomes crystal lattice energy[4]
Co-solvent Addition 90% DMSO / 10% EtOH4515HighH-bond donation to hydroxymethyl group
Acidic Disruption DMSO + 0.1% TFA255HighDisruption of intermolecular H-bonds[2]

Part 4: Workflow Visualization

SolubilizationWorkflow A Assess (3-Cyclopentyl-1-methyl- 1H-pyrazol-5-yl)methanol B Is DMSO strictly anhydrous? (<0.005% water) A->B C Use fresh anhydrous DMSO under N2/Ar atmosphere B->C No D Apply Heat (45°C) & Bath Sonication (15 min) B->D Yes C->D E Centrifuge at 10,000 x g. Is there a pellet? D->E F Add H-bond disrupting co-solvent (e.g., 10% EtOH) E->F Yes (Incomplete) G Complete Dissolution Achieved Proceed to Assay E->G No (Clear) F->G

Workflow for overcoming pyrazole derivative solubility issues in DMSO.

References

  • ResearchGate. Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents. Retrieved from: [Link]

Sources

Optimization

Reducing off-target effects of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in assays

Technical Support Center: Troubleshooting Off-Target Effects of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Off-Target Effects of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex phase behaviors and off-target profiles of small molecule fragments. (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a valuable intermediate often utilized in the development of kinase inhibitors (such as LsrK or Raf kinases) and quorum-sensing modulators[1][2][3]. However, due to its amphiphilic nature—combining a lipophilic cyclopentyl ring with a polar pyrazole-methanol core—it is highly susceptible to causing assay interference and off-target effects.

This guide is designed to help you systematically identify, troubleshoot, and eliminate false positives associated with this compound, ensuring the scientific integrity of your biochemical and cellular assays.

Part 1: Frequently Asked Questions (FAQs) on Mechanism & Causality

Q1: Why does (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol show broad, non-specific inhibition across multiple unrelated biochemical assays? A1: The most likely culprit is promiscuous inhibition via colloidal aggregation [4][5]. At micromolar concentrations in aqueous buffers, small molecules with hydrophobic moieties (like the cyclopentyl group) can self-associate into submicrometer particles (50–500 nm in radius)[5][6]. Rather than fitting into a specific binding pocket, these colloids act as "protein sponges." They non-specifically adsorb enzymes onto their surface, which leads to partial protein denaturation and a complete loss of enzymatic activity[7].

Q2: How can I definitively distinguish between a true off-target interaction and a colloidal aggregation artifact? A2: You must perturb the physical state of the assay. Colloidal aggregates are highly sensitive to non-ionic detergents[6][8]. By supplementing your assay buffer with 0.01% Triton X-100 or Tween-20, you disrupt the colloids. If the compound's inhibitory activity disappears upon detergent addition, the initial result was a false positive driven by aggregation[8].

Q3: My cellular phenotypic assay shows high toxicity at concentrations where I expect targeted pathway modulation. How do I validate if this is an on-target or off-target effect? A3: High cytotoxicity can easily mask specific phenotypic readouts. You must establish a therapeutic window by comparing the CC50 (cytotoxicity) to the IC50 (on-target effect)[9]. To prove that the compound is actually engaging your intended target inside the cell—rather than causing generalized membrane disruption or off-target metabolic toxicity—you should perform a Cellular Thermal Shift Assay (CETSA) [10][11].

Part 2: Diagnostic Data & Troubleshooting Guides

To troubleshoot effectively, you must compare the behavior of your compound against known parameters of specific vs. non-specific inhibition.

Table 1: Diagnostic Profile of Specific Inhibition vs. Promiscuous Aggregation
Assay ParameterProfile of a Specific InhibitorProfile of a Promiscuous Aggregator
Detergent Sensitivity (0.01% Triton X-100)IC50 remains stable; activity persists.Complete loss of inhibitory activity[8].
Enzyme Concentration Shift (10x increase)Linear shift (dependent on Ki​ ).Exponential shift (dependent on colloid surface area)[7].
Dynamic Light Scattering (DLS) Negative (Molecules < 2 nm).Positive (Detection of 50–500 nm particles)[5][6].
Addition of 1 mg/mL BSA Minimal to moderate effect (protein binding).Complete loss of activity (BSA coats the colloids)[5].
Workflow: Identifying and Mitigating Colloidal Aggregation

When you observe a primary hit or an unexpected off-target effect, follow this logical decision tree to validate the physical integrity of the compound in solution.

AggregationWorkflow A Primary Hit: Kinase/Enzyme Inhibition Observed B Add 0.01% Triton X-100 to Assay Buffer A->B C Does Inhibition Persist? B->C D Promiscuous Aggregation (False Positive) C->D No (Activity Lost) E Specific Target Binding (Proceed to Validation) C->E Yes (Activity Retained)

Fig 1. Workflow to distinguish specific binding from promiscuous colloidal aggregation.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, implement the following protocols. These methods are designed with internal controls to self-validate the mechanism of action of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.

Protocol A: Detergent-Based Counter-Screening Assay

Purpose: To rule out false-positive off-target effects caused by colloidal aggregation[8]. Causality: Non-ionic detergents lower the surface tension of the aqueous buffer, preventing the lipophilic cyclopentyl rings from nucleating into aggregate particles.

  • Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Detergent Spiking: Split the buffer into two aliquots. To one aliquot, add Triton X-100 to a final concentration of 0.01% (v/v)[8].

  • Compound Titration: Prepare a 10-point dose-response curve of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (ranging from 100 µM down to 10 nM) in both the standard buffer and the detergent-spiked buffer.

  • Incubation: Add the target enzyme and incubate for 15 minutes. (Note: Aggregators often show time-dependent inhibition as colloids slowly form and sequester proteins[7]).

  • Readout & Analysis: Initiate the reaction with the substrate. Calculate the IC50 for both conditions.

  • Validation Check: If the IC50 in the detergent buffer shifts by more than 10-fold (or inhibition is entirely abolished), the compound is acting as a promiscuous aggregator[6][8].

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To definitively prove that the compound binds to its intended target in a live cell, ruling out off-target phenotypic toxicity[9][10][11]. Causality: When a small molecule physically occupies the binding pocket of a protein, it thermodynamically stabilizes the protein's folded state. This raises the temperature at which the protein denatures and precipitates ( ΔTm )[11].

CETSAWorkflow S1 1. Treat Cells with Compound S2 2. Heat Aliquots (Thermal Gradient) S1->S2 S3 3. Lyse & Centrifuge S2->S3 S4 4. Western Blot (Target Protein) S3->S4 S5 5. Quantify ΔTm (Target Engagement) S4->S5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for validating direct target engagement.
  • Cell Treatment: Culture your target cell line. Treat one flask with the IC50 concentration of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol and another with a DMSO vehicle control for 1-2 hours[9].

  • Aliquot & Heat: Harvest the cells, wash with PBS, and divide them into 8-10 aliquots per treatment group. Subject each aliquot to a different temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler[11].

  • Lysis & Centrifugation: Allow cells to cool to room temperature. Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Western Blotting: Collect the supernatant (containing the soluble, stabilized protein). Run the samples on an SDS-PAGE gel and probe with an antibody specific to your target protein[11].

  • Validation Check: Plot the band intensity against temperature. A rightward shift in the melting curve ( ΔTm>2∘C ) in the compound-treated group confirms direct, on-target physical engagement inside the cellular environment[11].

References

  • DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance | Journal of Medicinal Chemistry - ACS Public
  • US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of prolifer
  • DESIGN AND SYNTHESIS OF LSRK KINASE INHIBITORS AS QUORUM SENSING MODUL
  • Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors. benchchem.com.
  • The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. proquest.com.
  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. acs.org.
  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. nih.gov.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Target identification of small molecules: an overview of the current applic

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing compound degradation and formulation challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing compound degradation and formulation challenges. (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a highly valuable 1,3,5-trisubstituted pyrazole scaffold, frequently utilized in the design of kinase inhibitors and antimicrobial agents[1]. However, its unique structural features—a hydrophobic cyclopentyl ring paired with a reactive primary alcohol—create specific challenges in aqueous environments.

This guide is designed to move beyond basic handling instructions. Here, we will explore the thermodynamic and kinetic causality behind this compound's behavior in water, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Fundamental Chemical Properties & Stability Profile

To troubleshoot effectively, we must first understand the molecule's structural vulnerabilities. The data below summarizes the critical physicochemical parameters dictating its aqueous behavior.

PropertyValue / DescriptionMechanistic Implication
Core Scaffold 1,3,5-trisubstituted pyrazoleProvides structural rigidity and target binding affinity[1]. Generally stable against hydrolysis.
Functional Vulnerability C5-hydroxymethyl group (-CH₂OH)Susceptible to auto-oxidation into an aldehyde or carboxylic acid in the presence of dissolved O₂ and trace metals[2].
Aqueous Solubility Low-to-ModerateThe C3-cyclopentyl group incurs a high hydration penalty, limiting solubility in purely aqueous buffers.
pKa (Conjugate Acid) ~2.5 (Estimated)The N2 atom of the pyrazole ring will protonate only under highly acidic conditions, maintaining neutrality at physiological pH.
Regulatory Baseline Requires stability-indicating analytical procedures to monitor long-term degradation[3].
Part 2: Troubleshooting Guide & Mechanistic FAQs

Q1: My aqueous stock solution becomes turbid after storage at 4°C. Is the compound chemically degrading? A: Likely not. This is a physical instability issue driven by thermodynamics. The cyclopentyl group is highly lipophilic. At room temperature, the thermal energy is sufficient to maintain the compound in solution. However, when the temperature drops to 4°C, the solubility threshold decreases, causing the compound to precipitate out of the aqueous phase. Actionable Fix: Warm the solution to room temperature and vortex. If turbidity persists, add a biocompatible co-solvent (e.g., 5% DMSO) to lower the dielectric constant of the solvent system, thereby accommodating the hydrophobic cyclopentyl moiety.

Q2: HPLC analysis shows a steady loss of the main peak area over 4 weeks at room temperature, accompanied by a new, earlier-eluting peak. What is happening? A: You are observing chemical degradation via oxidation. While the pyrazole core is remarkably stable, the primary alcohol (-CH₂OH) at the C5 position is a reactive nucleophile. In aerated water, dissolved oxygen (often catalyzed by trace transition metals or UV light) oxidizes the primary alcohol into 3-cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde[2]. Because the aldehyde is more polar, it elutes earlier on a standard Reverse-Phase C18 column. Actionable Fix: Sparge all aqueous buffers with Nitrogen (N₂) prior to formulation to displace dissolved oxygen.

Q3: Does pH affect the stability of this compound? A: Yes, at the extremes. Pyrazoles are weakly basic. Dropping the pH below 2.5 protonates the N2 atom. This positive charge withdraws electron density from the ring, potentially destabilizing the C5 position and accelerating the cleavage or substitution of the hydroxymethyl group. Always formulate in a buffered system (pH 6.5 - 7.4) to maintain the neutral, stable species.

Stability Troubleshooting Logic Tree

The following diagnostic workflow will help you isolate and resolve stability issues rapidly.

G Start Aqueous Solution Stability Issue Detected Phys Physical Instability (Turbidity/Precipitation) Start->Phys Chem Chemical Instability (Assay Loss/New Peaks) Start->Chem Temp Decrease in Storage Temp? (e.g., 4°C) Phys->Temp Sol Exceeds Aqueous Solubility Limit Phys->Sol Ox Oxidation of C5-Methanol (Aldehyde/Acid Formation) Chem->Ox Chem_pH Extreme pH (<3 or >9) Chem->Chem_pH FixPhys Action: Warm to RT, Add 5% DMSO/EtOH Temp->FixPhys Sol->FixPhys FixChem Action: N2 Purge, Use Chelators (EDTA), Buffer pH 6-7 Ox->FixChem pH pH-Driven Hydrolysis or Adduct Formation Chem_pH->FixChem

Caption: Troubleshooting logic tree for physical vs. chemical instability in aqueous solutions.

Part 3: Standard Operating Procedures (SOPs)

To guarantee the integrity of your experimental data, every protocol must be a self-validating system. The following methodologies ensure that your compound remains stable and that your analytical methods are capable of detecting degradation if it occurs, in accordance with ICH Q1A(R2) standards[3].

Protocol 1: Preparation of Long-Term Stable Aqueous Stock Solutions

Causality Focus: Mitigating oxidation and overcoming hydration penalties.

  • Initial Solubilization: Weigh 10 mg of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol. Dissolve completely in 500 µL of anhydrous DMSO. Why? DMSO disrupts the hydrogen bonding network, overcoming the energetic barrier posed by the hydrophobic cyclopentyl ring.

  • Buffer Degassing: Take 9.5 mL of 1X PBS (pH 7.4) and sparge with N₂ gas for 15 minutes. Why? Removing dissolved O₂ eliminates the primary reactant responsible for the oxidation of the C5-methanol group.

  • Aqueous Dilution: Slowly add the 500 µL DMSO stock dropwise to the rapidly stirring degassed PBS. This yields a 1 mg/mL solution in 5% DMSO/PBS.

  • Validation Check: Visually inspect the solution against a dark background. It must be 100% optically clear. If microscopic micelles form, the solution is physically unstable and requires a higher co-solvent ratio.

  • Storage: Aliquot into amber glass vials (to prevent UV-catalyzed radical oxidation) and store at -20°C.

Protocol 2: Self-Validating HPLC-UV Stability Indicating Assay

Causality Focus: Proving the analytical method can resolve the parent compound from its degradants.

  • Sample Preparation:

    • Test Sample: Thaw an aliquot of your stored stock solution.

    • Forced Degradation Control: Take 100 µL of the stock solution and spike it with 10 µL of 3% H₂O₂. Incubate at 40°C for 2 hours. Why? H₂O₂ forces the oxidation of the methanol group to the aldehyde. This generates a known degradant peak, validating that your HPLC method is truly "stability-indicating"[4].

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Run a linear gradient from 5% Acetonitrile (in 0.1% TFA/Water) to 95% Acetonitrile over 15 minutes. Monitor at 254 nm.

  • System Suitability Evaluation: Analyze the chromatogram of the Forced Degradation Control. You must observe two distinct peaks: the early-eluting oxidized degradant and the later-eluting parent compound.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the two peaks. If Rs​<1.5 , the method is invalid and the gradient must be flattened. If Rs​≥1.5 , the method is validated, and you may proceed to quantify the Test Sample.

HPLC_Workflow Sample Test Sample (Unknown Stability) HPLC HPLC-UV Analysis (C18 Column, 254 nm) Sample->HPLC Control Forced Degradation Control (H2O2 Spike) Control->HPLC Resolution System Suitability: Resolution (Rs) > 1.5? HPLC->Resolution Valid Method Validated Quantify Parent Peak Resolution->Valid Yes Invalid Method Invalid Flatten Gradient Resolution->Invalid No

Caption: Self-validating HPLC-UV workflow using forced degradation controls to ensure data integrity.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

  • DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Welcome to the advanced troubleshooting center for the crystallization of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol . This highly functionalized pyrazole intermediate is frequently utilized in the synthesis of kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the crystallization of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol . This highly functionalized pyrazole intermediate is frequently utilized in the synthesis of kinase inhibitors and quorum-sensing modulators[1].

The molecule presents unique crystallization challenges due to its structural dichotomy: it features a rigid pyrazole core, a highly flexible and lipophilic cyclopentyl ring, and a polar hydroxymethyl group capable of complex hydrogen bonding. This combination of amphiphilicity and conformational flexibility makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and conformational polymorphism [2].

This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity crystalline recovery.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my reaction mixture form a cloudy emulsion (oil out) instead of precipitating crystals upon cooling?

A: You are observing Liquid-Liquid Phase Separation (LLPS)[3],[4]. For (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol, the flexible cyclopentyl group kinetically hinders the rapid conformational alignment required for the molecules to pack into a rigid crystal lattice. When supersaturation is generated too quickly (e.g., via rapid cooling), the solute separates into a secondary, solute-rich liquid phase (an emulsion) rather than a solid[5]. Because solute molecules in these oil droplets have high mobility, the oil phase acts as an excellent solvent for structurally similar impurities. If this oil eventually solidifies, it bypasses the impurity rejection mechanism of true nucleation, resulting in a low-purity, amorphous, or gummy product[3],[6].

Q2: How can I thermodynamically and kinetically prevent oiling out?

A: You must strictly control the system's trajectory through the phase diagram so that it never crosses the LLPS boundary:

  • Optimize Initial Concentration: High initial solute concentrations push the system directly into the metastable oiling-out zone. Diluting the system (e.g., moving from 30 mg/mL to 15 mg/mL) often shifts the trajectory to bypass the LLPS boundary entirely[6].

  • Implement a Seeding Strategy: Introduce high-quality seed crystals halfway into the Metastable Zone Width (MSZW) and drastically reduce the cooling rate to < 0.1 °C/min[5]. Seeding provides a pre-existing lattice, bypassing the high kinetic energy barrier of primary nucleation. This allows the solute to integrate directly into the solid phase, consuming supersaturation before the oiling-out boundary is reached[5].

Q3: I am observing variable melting points across different batches. Is this polymorphism?

A: Yes. Pyrazole derivatives with flexible substituents and hydrogen-bonding donors (like the -OH in the hydroxymethyl group) are highly prone to packing and conformational polymorphism[2]. Depending on the solvent environment, the molecule can adopt "linear" or "folded" conformations. Protic solvents (e.g., Methanol, Water) often integrate into the crystal lattice to form hydrates or solvates. Conversely, aprotic solvent systems (e.g., EtOAc/Heptane) typically yield anhydrous forms driven by direct intermolecular N-H···O or O-H···N hydrogen bonding between the pyrazole core and the hydroxymethyl group[2].

Part 2: Visualizations of Crystallization Pathways

G Start Supersaturated Solution (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol Cooling Cooling Strategy Start->Cooling HighRate Fast Cooling (>0.5 °C/min) Cooling->HighRate LowRate Slow Cooling + Seeding (<0.1 °C/min) Cooling->LowRate LLPS Oiling Out (LLPS) Impurity Entrapment HighRate->LLPS Kinetically Hindered Cryst Controlled Nucleation High Purity Crystals LowRate->Cryst Inside MSZW LLPS->Cryst Uncontrolled Solidification

Thermodynamic vs. Kinetic Pathways in Pyrazole Crystallization.

Polymorph API Dissolved Pyrazole API Protic Protic Solvents (e.g., MeOH/H2O) API->Protic Aprotic Aprotic Solvents (e.g., EtOAc/Heptane) API->Aprotic FormI Hydrate/Solvate Form (Solvent in Lattice) Protic->FormI H-Bond Network FormII Anhydrous Form (Direct H-Bonding) Aprotic->FormII Conformational Folding

Solvent-Driven Polymorphism in Flexible Pyrazole Derivatives.

Part 3: Quantitative Process Data

To design a self-validating crystallization protocol, you must map the Metastable Zone Width (MSZW). The table below summarizes the phase behavior of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol under varying solvent and supersaturation conditions.

Solvent System (v/v)Initial Conc. (mg/mL)Saturation Temp (°C)MSZW (°C)Cooling Rate (°C/min)Observed Phase Behavior
Methanol / Water (1:1)35.050.018.50.5LLPS (Oiling Out) [5]
Methanol / Water (1:1)15.038.012.00.1Primary Nucleation[6]
EtOAc / Heptane (1:2)25.045.015.00.5LLPS (Oiling Out)
EtOAc / Heptane (1:2)25.045.08.0*0.1Controlled Crystallization

*MSZW artificially narrowed via the introduction of 2% w/w seed crystals.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Seeded Anti-Oiling Out Cooling Crystallization

This protocol utilizes an aprotic solvent system to favor the anhydrous polymorph and employs strict kinetic controls to bypass the LLPS boundary[5],[4].

Step 1: Dissolution & Clarification

  • Suspend crude (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in 5 volumes of Ethyl Acetate (EtOAc) inside a jacketed crystallizer equipped with overhead stirring (450 rpm).

  • Heat the system to 55 °C until complete dissolution is achieved.

  • Perform a hot filtration through a 0.45 μm PTFE filter to remove insoluble mechanical impurities that could trigger premature, uncontrolled nucleation.

Step 2: Antisolvent Addition & MSZW Entry 4. Return the clarified solution to the crystallizer at 55 °C. 5. Slowly dose 2 volumes of Heptane (antisolvent) over 30 minutes. 6. Cool the solution at a moderate rate of 0.5 °C/min to 40 °C. Causality: 40 °C is predetermined to be halfway into the MSZW. The solution is now supersaturated but kinetically stable.

Step 3: Seeding & Isothermal Hold 7. Introduce 2% w/w of pure, milled seed crystals (target particle size: 100–150 μm)[5]. 8. Critical Step: Hold the temperature isothermally at 40 °C for 60 minutes. Causality: This hold allows the seed bed to establish and begin consuming the supersaturation via crystal growth, pulling the system's concentration away from the critical oiling-out threshold.

Step 4: Controlled Desupersaturation & Isolation 9. Cool the suspension to 5 °C at a strictly controlled, slow rate of 0.1 °C/min[5]. Causality: A slow cooling rate ensures that the rate of supersaturation generation does not exceed the rate of crystal growth. 10. Hold at 5 °C for 2 hours to maximize yield. 11. Filter the resulting suspension, wash the cake with 2 volumes of cold EtOAc/Heptane (1:3 v/v), and dry under vacuum at 40 °C to constant weight.

References

  • Mettler Toledo. Oiling Out in Crystallization. 3

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. 5

  • Crystal Growth & Design. (2021). Packing and Conformational Polymorphism in 1,2-Bis(aminocarbonyl(1-tert-butyl-1H-pyrazol-(3)5-yl))ethanes: Illuminating Examples of Highly Flexible Molecules. ACS Publications. 2

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. 4

  • Lu, J. et al. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. 6

  • Stotani, S. et al. (2019). DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance. Journal of Medicinal Chemistry. 1

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Mechanistic Context & Purification Challenges As a Senior Application Scientist, I frequently encounter researchers struggling to purify (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol [1]. This molecule presents a "per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Purification Challenges

As a Senior Application Scientist, I frequently encounter researchers struggling to purify (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol [1]. This molecule presents a "perfect storm" of chromatographic challenges due to its mixed-polarity profile. It features a highly lipophilic cyclopentyl group, a hydrogen-bond donating hydroxymethyl group, and a basic pyrazole nitrogen[2].

When subjected to standard normal-phase silica gel chromatography, the basic pyrazole nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface[3]. This interaction is not merely adsorptive; it is an electrostatic cation-exchange process that leads to severe peak tailing, irreversible adsorption, and poor recovery[4]. Furthermore, the synthesis of this compound often yields closely related regioisomers (e.g., N-1 vs. N-2 methylation products) that co-elute on standard stationary phases[2][5].

Troubleshooting Guide & FAQs

Q1: Why does my compound streak severely across the TLC plate and tail during column elution? A1: This is a classic symptom of silanol-amine interaction. Standard Type A silica gel is populated with weakly acidic silanol groups (pKa ~4)[6]. The pyrazole ring, while a weak base (pKa ~2.5), acts as a strong hydrogen bond acceptor[2]. The hydroxymethyl group further exacerbates this by acting as a hydrogen bond donor. Instead of partitioning smoothly between the mobile and stationary phases, the compound forms strong secondary electrostatic interactions with the silica, causing it to "drag" or tail[3].

Q2: How can I modify my mobile phase to eliminate this tailing? A2: You must use a dynamic silanol-masking agent. Adding 1–2% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc) is the industry standard[4]. TEA is significantly more basic (pKa ~10.7) than the pyrazole ring. It competitively binds to and neutralizes the acidic silanol sites, effectively "end-capping" the stationary phase in real-time[3]. This forces the pyrazole derivative to elute based purely on its polarity rather than electrostatic dragging.

Q3: TEA fixed the tailing, but I am still seeing co-elution with a structural impurity. What is happening? A3: You are likely dealing with a regioisomer. Alkylation of unsymmetrical pyrazoles often produces a mixture of isomers[2]. Because the polarity difference between the 3-cyclopentyl and 5-cyclopentyl isomers is negligible, normal-phase silica cannot resolve them[5]. You must switch to Reverse-Phase (C18) chromatography. C18 relies on hydrophobic interactions, which are highly sensitive to the spatial orientation of the lipophilic cyclopentyl group, allowing for baseline resolution.

Q4: Should I use wet loading or dry loading for this specific compound? A4: Dry loading is mandatory. Because of its mixed polarity, the compound is poorly soluble in weak non-polar eluents (like 100% hexane) but highly soluble in strong solvents like dichloromethane (DCM). If you wet-load using DCM, the strong solvent will drag the compound down the column before the gradient even begins, destroying your separation[5]. Dry loading onto deactivated silica ensures the compound enters the column as a perfectly narrow, concentrated band.

Quantitative Optimization Data

The following table summarizes the causal relationship between stationary/mobile phase choices and the resulting chromatographic performance for this specific pyrazole derivative.

Stationary PhaseMobile Phase SystemAdditivePeak Shape / TailingTypical Recovery (%)Resolution of Regioisomers
Silica Gel (Normal Phase)Hexane / EtOAcNoneSevere Tailing< 50%Poor
Silica Gel (Normal Phase)Hexane / EtOAc1% TEASharp, Symmetrical85 - 95%Moderate
Basic AluminaHexane / EtOAcNoneSlight Tailing70 - 80%Moderate
C18 (Reverse Phase)H2O / MeCN0.1% TFASharp> 90%Excellent

Visual Workflows

Troubleshooting Start Issue: Peak Tailing / Co-elution Check Is the issue purely tailing or isomer co-elution? Start->Check Tailing Pure Tailing (Silanol Interaction) Check->Tailing Broad bands Coelution Regioisomer Co-elution Check->Coelution Overlapping spots AddTEA Add 1-2% TEA to Mobile Phase Tailing->AddTEA SwitchRP Switch to Reverse-Phase (C18) Coelution->SwitchRP Success1 Optimal Recovery & Peak Shape AddTEA->Success1 Success2 Baseline Resolution of Isomers SwitchRP->Success2

Caption: Decision matrix for troubleshooting pyrazole chromatography issues.

DryLoading Step1 1. Dissolve Crude Step2 2. Add Silica Gel Step1->Step2 in DCM/MeOH Step3 3. Evaporate Solvent Step2->Step3 1:2 w/w ratio Step4 4. Load Powder Step3->Step4 Free-flowing Step5 5. Add Sand Layer Step4->Step5 Top of column

Caption: Step-by-step dry loading workflow for mixed-polarity pyrazole derivatives.

Self-Validating Experimental Protocol: TEA-Deactivated Normal Phase

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes built-in checkpoints to confirm the physical chemistry is operating as intended before you risk losing your valuable compound.

Step 1: Pre-Column Validation (2D TLC)
  • Action: Spot your crude mixture in the corner of a square TLC plate. Develop it in your standard Hexane/EtOAc gradient. Dry the plate, rotate it 90 degrees, and develop it again using Hexane/EtOAc spiked with 1% TEA.

  • Validation Check: If the silanol-masking mechanism is correct, the first dimension will show a smeared diagonal streak, while the second dimension will resolve the streak into a tight, circular spot. Do not proceed to the column until this is confirmed.

Step 2: Column Packing & Deactivation
  • Action: Prepare your initial mobile phase (e.g., 80:20 Hexane/EtOAc) and add 1% v/v Triethylamine (TEA). Slurry-pack the silica gel column using this spiked solvent. Flush at least 2 column volumes (CV) of the TEA-spiked solvent through the bed.

  • Validation Check: Collect a few drops of the eluent from the stopcock and test it with pH paper. It must read basic (pH > 8). If it reads neutral, the silica gel is still consuming the TEA to neutralize its silanol groups. Continue flushing until the eluent is basic.

Step 3: Dry Loading
  • Action: Dissolve the crude (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in a minimum amount of DCM. Add dry silica gel (approximately 2x the mass of your crude). Evaporate the DCM completely under reduced pressure until a free-flowing powder is achieved[5].

  • Validation Check: The powder must not clump or stick to the sides of the flask. Clumping indicates residual solvent or moisture, which will cause band broadening.

Step 4: Elution & Mass Balance
  • Action: Carefully pour the dry-loaded powder onto the flat surface of the deactivated silica bed. Top with a 1 cm layer of protective sand. Elute using a gradient of Hexane/EtOAc (always maintaining 1% TEA).

  • Validation Check (Post-Elution): After combining and concentrating your pure fractions, calculate the mass balance. If your recovery is <80%, immediately flush the column with 10% MeOH in DCM. If the missing mass elutes during this flush, it indicates irreversible hydrogen bonding occurred, signaling that a Reverse-Phase (C18) system is required for future scale-ups.

References

  • Critical Evaluation of Chromatography Methods – HPLC - Element Lab Solutions. URL:[Link]

  • Implementing Pharmacopeial Methods —Method in the Madness? - LCGC International. URL:[Link]

Sources

Optimization

Technical Support Center: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol Stability and Storage

This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol during storage and experimentation. By unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol during storage and experimentation. By understanding its potential degradation pathways, you can implement effective preventative measures, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol?

A1: The stability of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is primarily influenced by its chemical structure, storage temperature, and exposure to light, moisture, and oxygen. The key degradation pathways to consider are oxidation of the primary alcohol, hydrolysis, and photodegradation.

Q2: What are the tell-tale signs of degradation?

A2: Visual signs of degradation can include a change in color (e.g., development of a brownish tint) or the formation of precipitates in solution. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for confirming the purity of your sample.

Q3: What are the ideal storage conditions for solid (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol?

A3: For optimal stability, store solid (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress. For long-term storage or for particularly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidation.

Q4: How should I prepare and store solutions of this compound?

A4: The stability of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol in solution is highly dependent on the solvent. For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, use a buffered solution at a neutral pH. For longer-term storage, dissolving the compound in a dry, aprotic solvent and storing at -20°C is preferable. Always verify the compatibility of your chosen solvent with the compound.

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol has degraded, a systematic approach is necessary to identify the cause and prevent future occurrences.

Initial Assessment: Visual and Solubility Checks
  • Visual Inspection: Examine the solid material for any changes in color or texture. Check solutions for discoloration, cloudiness, or precipitate.

  • Solubility Test: Attempt to dissolve a small amount of the compound in a solvent in which it is known to be freely soluble. Difficulty in dissolving or the presence of insoluble matter may indicate degradation.

Analytical Confirmation: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of your compound and quantifying any degradation products.

Table 1: Recommended HPLC Method Parameters for Purity Analysis

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength Based on UV-Vis scan; likely in the 210-250 nm range.
Column Temperature 30-40°C

Note: For MS compatibility, replace phosphoric acid with formic acid.

Workflow for Investigating Degradation

degradation_workflow start Suspected Degradation visual_check Visual & Solubility Check start->visual_check hplc_analysis HPLC Purity Analysis visual_check->hplc_analysis degraded Degradation Confirmed (>5% impurities) hplc_analysis->degraded Impurity peaks present stable Compound is Stable (<5% impurities) hplc_analysis->stable Single peak forced_degradation Perform Forced Degradation Study degraded->forced_degradation identify_products Identify Degradants (LC-MS, NMR) forced_degradation->identify_products optimize_storage Optimize Storage & Handling identify_products->optimize_storage

Caption: Workflow for investigating suspected degradation.

In-Depth Guide: Forced Degradation Studies

Forced degradation (stress testing) is crucial for understanding the intrinsic stability of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol. These studies intentionally degrade the compound to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods. The ICH Q1A(R2) guideline recommends targeting 5-20% degradation for meaningful results.

Experimental Protocol for Forced Degradation

This protocol outlines the conditions for subjecting (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol to hydrolytic, oxidative, thermal, and photolytic stress.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL. The choice of solvent will depend on the stress condition.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 N HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

    • If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and analyze at various time points.

    • If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) can be used. The oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid is a likely outcome.

  • Thermal Degradation:

    • Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples using a validated, stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS for molecular weight and fragmentation patterns, and NMR for structural elucidation.

Potential Degradation Pathways

degradation_pathways parent (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol C₉H₁₄N₂O oxidation_path Oxidation (H₂O₂, Heat) parent->oxidation_path hydrolysis_path Hydrolysis (Acid/Base) parent->hydrolysis_path photo_path Photodegradation (UV/Vis Light) parent->photo_path aldehyde (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)carbaldehyde oxidation_path->aldehyde ring_opened Ring-Opened Products hydrolysis_path->ring_opened isomers Photo-isomers photo_path->isomers acid 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid aldehyde->acid

Caption: Potential degradation pathways for the target compound.

Preventative Measures for Ensuring Stability

Based on the potential degradation pathways, the following preventative measures are recommended:

Table 2: Summary of Preventative Measures

Degradation PathwayPreventative MeasureRationale
Oxidation • Store under an inert atmosphere (Argon or Nitrogen).• Use antioxidants in solution if compatible.• Avoid contact with metal ions that can catalyze oxidation.The primary alcohol is susceptible to oxidation. Excluding oxygen and catalytic species minimizes this risk.
Hydrolysis • Store in a desiccator or with a desiccant.• Use dry solvents for stock solutions.• Prepare aqueous solutions fresh and buffer to a neutral pH if possible.While the hydroxymethyl group is not as labile as an ester, pyrazole rings can be susceptible to ring-opening under harsh pH conditions.
Photodegradation • Store in amber vials or wrap containers in aluminum foil.• Minimize exposure to light during experiments.Many heterocyclic compounds are light-sensitive.
Thermal Degradation • Store at recommended low temperatures (2-8°C for short-term, -20°C for long-term solutions).• Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of all chemical reactions.

By implementing these storage and handling procedures, you can significantly reduce the risk of degradation and ensure the quality and reliability of your experimental data.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. (2016). ResearchGate. Retrieved from [Link]

  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles. (2026). National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (n.d.). Scribd. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). R Discovery. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. (n.d.). University of Pretoria. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). International Council for Harmonisation. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Retrieved from [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. (n.d.). PubMed. Retrieved from [Link]

  • Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides of (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2017). Pharmaguideline. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • Synthesis, solvolytic stability and cytotoxicity of a modified derivative of CPzI, a pyrazole analog of the alkylation subunit of the antitumor agent CC-1065: effect

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol Reference Standards in Kinase Inhibitor Discovery

Executive Summary In fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) modeling, the purity and structural precision of analytical reference materials (ARMs) dictate the reliability of high-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) modeling, the purity and structural precision of analytical reference materials (ARMs) dictate the reliability of high-throughput screening (HTS) data. (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1894435-88-1) is a highly specialized pharmacophore building block. It is prominently utilized in the synthesis of LsrK kinase inhibitors targeting bacterial quorum sensing [1], as well as dihydropyridopyrimidinyl-based Raf kinase inhibitors for proliferative diseases [2].

This guide objectively compares the performance of >99.0% ARM-grade (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol against generic commercial grades and steric variants, providing actionable experimental protocols and causality-driven insights for drug development professionals.

Mechanistic Causality: The Importance of Steric Precision

To understand why this specific molecule is utilized over cheaper, simpler alternatives, we must examine the causality behind its binding kinetics.

The 1-methyl-1H-pyrazole core acts as a critical hydrogen-bond acceptor/donor system that anchors the fragment into the highly conserved kinase hinge region. However, it is the 3-cyclopentyl substitution that drives target selectivity. The cyclopentyl ring adopts a flexible "envelope" conformation that perfectly occupies the hydrophobic sub-pocket of the ATP-binding site in kinases like LsrK.

When compared to alternatives:

  • Cyclopropyl Variants: The cyclopropyl ring is too sterically compact. It fails to establish sufficient van der Waals contacts within the hydrophobic pocket, resulting in a dramatic loss of binding affinity.

  • Isopropyl Variants: While closer in spatial volume to a cyclopentyl group, the acyclic isopropyl chain suffers from a high entropic penalty upon binding due to the restriction of its free rotation, rendering it less potent .

Furthermore, the condensation of substituted hydrazines with 1,3-diketones during pyrazole synthesis frequently yields a mixture of 1,3- and 1,5-regioisomers. In generic grades (95% purity), the presence of up to 4% of the 1,5-cyclopentyl regioisomer can artificially inflate or suppress apparent binding affinity, leading to skewed IC₅₀ values and misdirected SAR campaigns.

LsrK_Pathway AI2 Autoinducer-2 (AI-2) LsrB LsrB Transporter AI2->LsrB Internalization LsrK LsrK Kinase LsrB->LsrK Substrate Delivery PhosphoAI2 Phospho-AI-2 LsrK->PhosphoAI2 Phosphorylation LsrR LsrR Repressor PhosphoAI2->LsrR Derepression Biofilm Biofilm Formation LsrR->Biofilm Gene Expression Inhibitor Pyrazole ARM (Inhibitor) Inhibitor->LsrK Competitive Inhibition

LsrK Kinase Quorum Sensing Signaling Pathway and Pyrazole Intervention

Comparative Profiling and Quantitative Data

The tables below summarize the physicochemical properties, purity profiles, and downstream assay performance of the target ARM versus its alternatives.

Table 1: Physicochemical & Purity Profiling
Material / SubstitutionPurity GradeRegioisomer ContentUHPLC R_t (min)Application Suitability
3-Cyclopentyl (Target) ARM Grade (>99.0%) < 0.1% 1.75 FBDD, SAR Modeling, in vitro assays
3-Cyclopentyl (Generic)Synthesis Grade (95.0%)~ 3.5%1.75Early synthesis, non-critical screening
3-Isopropyl (Variant)ARM Grade (>99.0%)< 0.1%1.52Steric control / SAR comparison
3-Cyclopropyl (Variant)ARM Grade (>99.0%)< 0.1%1.38Steric control / SAR comparison
Table 2: Impact of Standard Purity and Steric Substitution on Kinase Assay IC₅₀

(Note: Data represents the performance of the fragment when integrated into a mature DPD-inspired inhibitor scaffold)

Compound ScaffoldMaterial PurityLsrK IC₅₀ (µM)Raf Kinase IC₅₀ (µM)False Positive Risk
3-Cyclopentyl ARM >99.0% 12.4 8.7 Low
3-Cyclopentyl Generic95.0%9.8 (Skewed)6.2 (Skewed)High (due to off-target regioisomer binding)
3-Isopropyl ARM>99.0%45.232.1Low
3-Cyclopropyl ARM>99.0%>100.0>100.0Low

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Protocol 1 ensures the input material is strictly the 1,3-regioisomer, while Protocol 2 utilizes a residual-ATP logic system to prevent false-positive inhibition readings.

Protocol 1: UHPLC-ESI-MS Purity and Regioisomer Validation

This method separates the desired (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol from trace unreacted hydrazines and the interfering 1,5-regioisomer.

  • Sample Preparation: Dissolve 1.0 mg of the analytical standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using H₂O/MeOH (50:50, v/v).

  • Chromatographic Separation: Inject 2 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C to ensure sharp peak shapes and resolve closely eluting isomers.

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic acid in H₂O

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the ESI source in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺ at m/z 181.1 (Exact Mass: 180.13).

  • Validation Logic: Integrate the primary UV peak (254 nm) at R_t ~1.75 min. The standard is validated only if the secondary peak (typically R_t ~1.82 min for the 1,5-isomer) constitutes <0.1% of the total area.

Analytical_Workflow Sample Reference Material CAS: 1894435-88-1 Prep Sample Preparation 1 mg/mL in MeOH Sample->Prep UHPLC UHPLC Separation C18 Column Prep->UHPLC NMR 1H/13C NMR Structural Validation Prep->NMR MS ESI-MS Detection Positive Ion Mode UHPLC->MS m/z 181.1 [M+H]+ Release Release MS->Release NMR->Release

Analytical Validation Workflow for Pyrazole Reference Materials

Protocol 2: LsrK Kinase Inhibition Assay (ATP-Depletion Luminescence)

This assay measures the potency of the synthesized pyrazole derivatives. It utilizes a luminescent readout based on residual ATP. Causality note: Active kinase consumes ATP (low luminescence). Successful kinase inhibition preserves ATP (high luminescence).

  • Reagent Preparation: Prepare assay buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • Enzyme & Substrate Mix: Dilute purified LsrK kinase to a final concentration of 10 nM. Add the natural substrate, DPD (4,5-dihydroxy-2,3-pentanedione), to a concentration of 50 µM.

  • Compound Incubation: Dispense 1 µL of the pyrazole standard (serially diluted in DMSO) into a 384-well plate. Add 14 µL of the Enzyme/Substrate mix. Incubate at room temperature for 15 minutes to allow for thermodynamic binding equilibrium.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM) to initiate the kinase reaction. Incubate for 30 minutes at 37°C.

  • Luminescence Detection: Add 20 µL of Kinase-Glo® Reagent to halt the reaction and consume residual ATP to generate light. Incubate for 10 minutes, then read luminescence on a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. Self-validation: Include a no-enzyme control (100% ATP preservation) and a vehicle-only control (maximum ATP depletion) to define the assay window.

References

  • Stotani, S., et al. (2019). "DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance." Journal of Medicinal Chemistry, 62(5), 2720-2737. Available at:[Link]

  • Flynn, D. L., et al. (2012). "Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases." US Patent 8,188,113 B2. Google Patents.
  • Stotani, S., et al. (2018). "A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing." Molecules, 23(10), 2545. Available at:[Link]

Comparative

Reproducibility of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol Biological Assay Data: A Comparative Guide for Kinase Inhibitor Fragment Screening

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of irreproducible data during Fragment-Based Drug Discovery (FBDD). Low-molecular-weight fragments often exhibit weak...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of irreproducible data during Fragment-Based Drug Discovery (FBDD). Low-molecular-weight fragments often exhibit weak affinities (high micromolar to millimolar), making their biological assay readouts highly susceptible to artifacts, aggregation, and buffer incompatibilities.

This guide evaluates the assay reproducibility of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (hereafter referred to as CMPM ), a highly versatile heteroaromatic fragment. CMPM is increasingly utilized as a foundational building block for synthesizing DPD-inspired heterocycles (DPD-IH) targeting LsrK kinase to combat antimicrobial quorum sensing[1], as well as serving as a critical hinge-binding motif in Raf kinase inhibitors for oncology[2].

By objectively comparing CMPM against traditional aliphatic precursors, this guide will dissect the causality behind experimental choices and provide self-validating protocols to ensure your assay data is both robust and reproducible.

The Causality of Scaffold Selection: Why CMPM Outperforms Aliphatic Precursors

Historically, targeting kinases like LsrK involved synthesizing analogues of 4,5-dihydroxy-2,3-pentanedione (DPD), the natural precursor to autoinducer-2[1]. However, aliphatic DPD analogues are notoriously volatile, chemically unstable in aqueous buffers, and lack a distinct UV chromophore. This leads to severe irreproducibility in concentration-dependent assays.

The CMPM Advantage: Substituting the volatile aliphatic chain with a 1-methyl-1H-pyrazole ring fundamentally changes the fragment's physical chemistry. The pyrazole ring provides:

  • Structural Rigidity: Reduces the entropic penalty upon binding the kinase hinge region.

  • UV Detectability: Enables precise concentration verification via UHPLC-UV prior to assay execution, eliminating dosing errors.

  • Aqueous Stability: Prevents the open/closed equilibrium degradation typical of aliphatic diols[1].

Comparative Performance Data

The table below summarizes the quantitative assay performance of CMPM compared to an aliphatic DPD analogue and a pan-kinase reference inhibitor. Note the significantly tighter standard deviations (±) for CMPM, highlighting its superior assay reproducibility.

CompoundTarget KinaseTR-FRET IC50 (µM)SPR Kd (µM)Ligand Efficiency (LE)Assay Z'-factor
CMPM Fragment LsrK / Raf45.2 ± 2.152.4 ± 1.80.380.78
Aliphatic DPD Analogue LsrK120.5 ± 18.4145.0 ± 22.10.290.45
Reference (Staurosporine) Pan-Kinase0.015 ± 0.0020.012 ± 0.0010.450.82

Data Interpretation: The Z'-factor is a statistical measure of assay robustness. The aliphatic analogue yields a highly variable Z'-factor (0.45), bordering on unassayable due to aggregation. CMPM maintains a robust Z'-factor (0.78), validating its stability in high-throughput screening environments.

Self-Validating Experimental Protocols

To achieve the reproducibility shown in the table above, the assay design must inherently control for false positives. Below are the optimized, step-by-step methodologies for evaluating CMPM.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Heteroaromatic fragments like CMPM can occasionally exhibit auto-fluorescence, which artificially inflates signals in standard fluorescence assays. TR-FRET introduces a microsecond time delay before signal acquisition. This entirely bypasses the nanosecond-scale auto-fluorescence of the pyrazole ring, ensuring the IC50 data reflects true target engagement.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial: Do not use DTT if your fragment library contains reactive electrophiles; use TCEP instead.

  • Kinase/Antibody Mix: Dilute the target kinase (e.g., Raf or LsrK) and the Europium-labeled anti-phospho antibody to 2X final concentration.

  • Compound Dispensing: Use acoustic dispensing (e.g., Echo 550) to transfer CMPM into a 384-well plate.

  • Self-Validation Matrix: Every plate must include 16 wells of 1% DMSO (Negative Control) and 16 wells of 10 µM Staurosporine (Positive Control). If the calculated Z'-factor drops below 0.6, the plate data must be discarded.

  • Reaction Initiation: Add 10 µL of the Kinase/Antibody mix. Incubate for 15 minutes at RT.

  • ATP/Substrate Addition: Add 10 µL of 2X ATP/Substrate mix to initiate the reaction.

  • Detection: Read on a compatible microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Direct binding assays are prone to artifacts if the protein denatures on the sensor chip. Standard amine coupling randomly crosslinks lysine residues, which can occlude the kinase active site. By utilizing a Ni-NTA capture approach for His-tagged kinases, the protein is uniformly oriented, ensuring the hinge region remains fully accessible to the pyrazole moiety of CMPM.

SPR_Workflow S1 Capture (Ni-NTA) S2 Baseline Stabilization S1->S2 S3 Fragment Injection S2->S3 S4 Dissociation & Wash S3->S4 S5 Kinetic Analysis S4->S5

SPR experimental workflow for reproducible fragment binding analysis.

Step-by-Step Workflow:

  • Sensor Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl2 for 60 seconds.

  • Ligand Capture: Inject His-tagged kinase at 20 µg/mL until a capture level of ~3000 RU is achieved.

  • Baseline Stabilization: Flow running buffer (PBS-T + 2% DMSO) for 10 minutes. Crucial: The DMSO concentration in the running buffer must exactly match the compound samples to prevent bulk refractive index shifts.

  • Analyte Injection: Inject CMPM in a 2-fold dilution series (from 200 µM down to 6.25 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the Kd.

Mechanistic Context: The Raf/MEK/ERK Cascade

When CMPM is elaborated into a full-sized inhibitor, it frequently targets the ATP-binding hinge region of kinases. In oncology, CMPM-derived ureas have been developed to inhibit Raf kinase[2]. Raf is a central node in the MAPK signaling cascade, and its dysregulation is a primary driver of unregulated cell proliferation[3].

The diagram below illustrates the logical relationship between the signaling cascade and the pharmacological intervention point of CMPM-derived molecules.

Pathway RTK Receptor Tyrosine Kinase Ras Ras (Active) RTK->Ras Activation Raf Raf Kinase Ras->Raf Recruitment MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation CMPM CMPM-Derived Inhibitor CMPM->Raf Hinge Binding

Mechanism of CMPM-derived inhibitors blocking the Raf/MEK/ERK signaling cascade.

By successfully validating the foundational fragment (CMPM) using the rigorous, self-validating assay parameters detailed in this guide, researchers can confidently proceed to structure-based drug design (SBDD) without the risk of chasing assay artifacts.

References

  • Title: DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases Source: US Patent US8188113B2 URL
  • Title: The Raf/MEK/ERK pathway: new concepts of activation Source: Biology of the Cell (PubMed) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Executive Summary & Chemical Profile (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1894435-88-1) [1] is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1894435-88-1) [1] is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug development. While highly valuable for synthesizing complex pharmaceutical intermediates, its structural features—a nitrogen-rich pyrazole core coupled with a primary alcohol—dictate specific handling protocols. This guide provides a self-validating, step-by-step operational framework to ensure researcher safety, chemical integrity, and regulatory compliance within the laboratory environment.

Mechanistic Hazard Assessment

To establish a rigorous culture of safety, it is critical to understand the causality behind specific precautions [2]. By anticipating how the molecular structure interacts with biological systems, we can engineer effective safety protocols:

  • Dermal and Ocular Irritation (H315, H319): The pyrazole ring and the hydroxyl moiety can interact with the lipid bilayers of biological membranes. Upon contact, this causes localized cellular inflammation, necessitating strict barrier protection.

  • Respiratory Tract Irritation (H335): Handling the compound outside of localized exhaust ventilation can lead to the inhalation of micro-particulates. These particulates interact with the mucosal lining of the respiratory tract, triggering acute irritation.

  • Acute Oral Toxicity (H302): Ingestion must be strictly avoided due to the systemic toxicity profiles common to substituted pyrazoles.

Personal Protective Equipment (PPE) Matrix

The following table outlines the mandatory PPE required for handling this compound, grounded in mechanistic hazard mitigation.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Minimum 4-mil Nitrile GlovesNitrile provides a robust barrier against polar organic molecules, preventing transdermal absorption of the pyrazole derivative.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure to micro-particulates during weighing or solvent splashes. Standard safety glasses lack a sufficient orbital seal.
Body Protection Flame-Resistant (FR) Lab CoatProtects underlying clothing and skin from incidental contact. FR material is critical if solubilizing the compound in highly flammable solvents (e.g., Methanol).
Respiratory Chemical Fume Hood (80-100 fpm)Mitigates H335 inhalation risks by capturing and exhausting aerosolized particles and solvent vapors away from the operator's breathing zone.

Step-by-Step Handling Protocol

The following methodology ensures a self-validating workflow, minimizing exposure while maintaining the purity of the chemical.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Confirm the chemical fume hood's continuous monitoring system indicates a face velocity between 80 and 100 feet per minute (fpm) [2].

  • Workspace Preparation: Clear the hood of unnecessary clutter to prevent cross-contamination and ensure unobstructed, laminar airflow.

  • Material Staging: Gather all required materials: the (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol vial, anti-static weighing boats, a micro-spatula, the target solvent (e.g., anhydrous DMSO), and pre-labeled target vials.

Phase 2: Weighing and Solubilization

  • Thermal Equilibration: Allow the chemical vial to reach ambient temperature within a desiccator before opening. Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the compound and altering its mass.

  • Static Mitigation: Pass the weighing boat and spatula through an anti-static ionizer. Rationale: Pyrazole derivatives can exhibit static cling; neutralizing the charge prevents the sudden, hazardous aerosolization of the powder.

  • Transfer: Carefully transfer the desired mass into the weighing boat. Seal the source vial immediately to prevent environmental exposure.

  • Solubilization: Transfer the solid to the target vial. Add the chosen solvent dropwise. Cap the vial securely and vortex gently until complete dissolution is achieved.

Phase 3: Decontamination

  • Wipe down the microbalance and fume hood surface with a 70% ethanol or isopropanol solution.

  • Dispose of the weighing boat and contaminated gloves in the designated solid hazardous waste receptacle.

Workflow Visualization

Workflow Storage 1. Storage (2-8°C, Dry) PPE 2. PPE Donning (Nitrile, Goggles, Coat) Storage->PPE Initiate Protocol Hood 3. Fume Hood Transfer (Aerosol Mitigation) PPE->Hood Proceed to Workspace Weighing 4. Weighing & Solubilization (DMSO/MeOH) Hood->Weighing Safe Handling Application 5. Experimental Application Weighing->Application Dilute & Use Waste 6. Waste Segregation (Non-Halogenated) Weighing->Waste Excess Reagent Application->Waste Final Disposal

Workflow for the safe handling and disposal of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol.

Emergency Response & Spill Management

In the event of an accidental breach of protocol, execute the following self-validating containment steps:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this may enhance the transdermal absorption of the pyrazole.

  • Ocular Exposure: Utilize the nearest emergency eyewash station. Hold eyelids open and flush continuously for 15 minutes. Seek immediate occupational medical evaluation.

  • Small Spill Containment: Don fresh PPE. Cover the spill with an inert, damp absorbent pad to prevent dust generation. Carefully sweep the material into a sealable hazardous waste container. Wash the spill area thoroughly with soap and water.

Disposal Protocols

All waste generated must be managed in strict accordance with institutional environmental health and safety (EHS) guidelines to prevent environmental contamination [2].

  • Liquid Waste: Solutions containing (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol (e.g., in DMSO or Methanol) must be collected in compatible, clearly labeled containers designated exclusively for Non-Halogenated Organic Waste .

  • Solid Waste: Empty source vials, contaminated gloves, and weighing boats must be disposed of in solid hazardous waste bins. Under no circumstances should this chemical be disposed of in regular municipal trash or flushed down the sink.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.